N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c16-12-3-1-2-4-13(12)25(23,24)18-8-10-21-15(22)6-5-14(19-21)20-9-7-17-11-20/h1-7,9,11,18H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMLYSNZZWCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Imidazole ring : Known for its role in biological systems and interactions with metal ions.
- Pyridazine moiety : Associated with various biological activities, including antitumor effects.
- Sulfonamide group : Enhances binding affinity to biological targets through hydrogen bonding.
The molecular formula is , with a molecular weight of approximately 379.38 g/mol. Its structural complexity suggests a potential for multiple modes of action against various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring may interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant for enzymes involved in cancer metabolism.
- Nucleic Acid Interaction : The pyridazine component may bind to nucleic acids, influencing gene expression or stability.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which could extend to antifungal or antiviral effects.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Case Studies and Research Findings
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties, this compound demonstrated significant inhibitory effects on various cancer cell lines, including Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these malignancies.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial activity revealed that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and synthetic differences between the target compound and related molecules:
Analysis of Structural and Functional Differences
Substitution at Pyridazinone Position
- In contrast, 5a () uses a benzyloxy group, which increases lipophilicity but lacks the imidazole’s electron-rich nitrogen atoms .
Sulfonamide vs. Benzamide Moieties
- The target’s 2-chlorobenzenesulfonamide group is a classic pharmacophore for enzyme inhibition (e.g., carbonic anhydrase), whereas 2g () employs a benzamide with a peptide-like chain, suggesting divergent biological targets, such as protease or kinase modulation .
Linker Length and Flexibility
- The hexyl chain in 2g provides extended spacing between functional groups, possibly optimizing interactions with larger binding sites. The target’s shorter ethyl linker may restrict its reach but reduce metabolic instability .
Q & A
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify imidazole, pyridazinone, and sulfonamide moieties (e.g., imidazole protons at δ 7.2–7.8 ppm; pyridazinone carbonyl at ~165 ppm in ¹³C NMR) .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₇H₁₅ClN₄O₃S calculated as 390.0582) .
HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?
- Screening Strategy :
Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) at 10–100 µM concentrations .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- SAR Framework :
Q. Variation of Substituents :
- Imidazole Ring : Replace with benzimidazole (enhanced π-π stacking) or triazole (improved metabolic stability) .
- Sulfonamide Group : Test electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) para-substituents .
Q. Assay Cascade :
- In Vitro : Kinase inhibition (e.g., JAK2) followed by ADME profiling (e.g., microsomal stability) .
- In Vivo : Pharmacokinetics (oral bioavailability in rodents) and toxicity (acute dose escalation) .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Root-Cause Analysis :
Metabolic Instability : Use LC-MS/MS to identify metabolites (e.g., sulfonamide cleavage) in liver microsomes .
Solubility Limitations : Reformulate with cyclodextrins or PEGylation to enhance aqueous solubility .
Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .
Q. How can computational methods predict this compound’s interaction with biological targets?
- In Silico Workflow :
Molecular Docking : AutoDock Vina or Glide to model binding to kinases (e.g., EGFR) or GPCRs (e.g., adenosine A₂A receptor) .
MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
